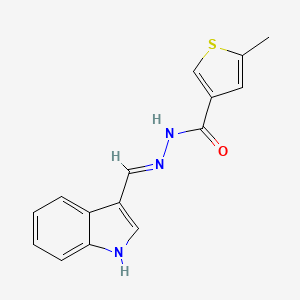![molecular formula C15H14N2O4 B1190861 N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)
N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-dihydroxyacetophenone with 2-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.
Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of hydroxyl and imine groups, which can coordinate with metal ions. The compound’s biological activities, such as antioxidant and antimicrobial effects, are believed to be related to its ability to interact with biological molecules and metal ions, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-4-pyridinecarbohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide
- N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aceto hydrazide
Uniqueness
N’-[1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific structure, which includes both hydroxyl and imine groups. This allows it to form stable complexes with metal ions and exhibit significant biological activities. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H14N2O4 |
|---|---|
Molekulargewicht |
286.28g/mol |
IUPAC-Name |
N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-9(11-7-6-10(18)8-14(11)20)16-17-15(21)12-4-2-3-5-13(12)19/h2-8,18-20H,1H3,(H,17,21)/b16-9+ |
InChI-Schlüssel |
FKDCAYSFERCSDU-CXUHLZMHSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-3-carbohydrazide](/img/structure/B1190783.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B1190784.png)

![2-(2,6-Dichlorophenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/new.no-structure.jpg)


![2-[(2-Chloroanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190792.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}nonanohydrazide](/img/structure/B1190793.png)
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B1190795.png)
![5-methyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B1190796.png)

![5-ethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B1190800.png)
